![molecular formula C9H8N2O2 B12855619 1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
1H-pyrrolo[2,3-b]pyridine-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[2,3-b]pyridine-4-acetic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family It is known for its unique structure, which combines a pyridine ring fused with a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a pyrrole derivative in the presence of a catalyst. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired product through a cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
化学反応の分析
Types of Reactions
1H-pyrrolo[2,3-b]pyridine-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolo derivatives with different functional groups .
科学的研究の応用
1H-pyrrolo[2,3-b]pyridine-4-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases, including cancer.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-acetic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
1H-pyrrolo[2,3-c]pyridine: A compound with a different arrangement of the pyridine and pyrrole rings.
Uniqueness
1H-pyrrolo[2,3-b]pyridine-4-acetic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-9-7(6)2-4-11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
InChIキー |
WEBIYXMLMUKTLR-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=CC(=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
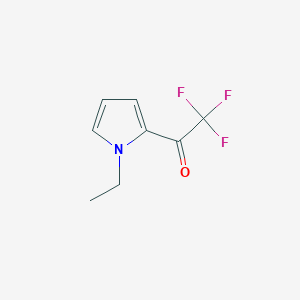



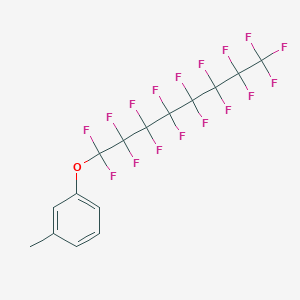
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
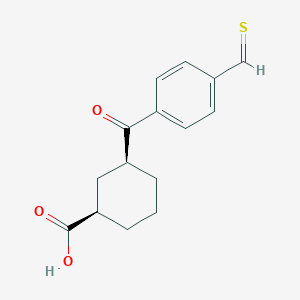
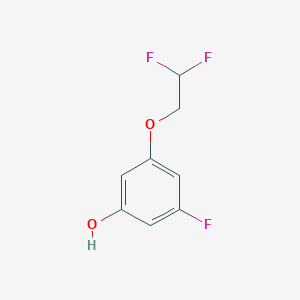
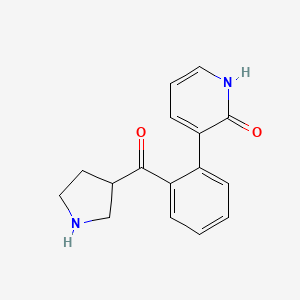

![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)


